molecular formula C12H10BrNO2 B13673063 Ethyl 4-bromoquinoline-8-carboxylate

Ethyl 4-bromoquinoline-8-carboxylate

Cat. No.: B13673063
M. Wt: 280.12 g/mol
InChI Key: FJLYKBSFTHCOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromoquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form quinoline structures. The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps but is optimized for large-scale production with enhanced safety and efficiency measures .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Ethyl 4-bromoquinoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromoquinoline-8-carboxylate involves its interaction with cellular targets, often disrupting essential biological processes. It can intercalate into DNA, inhibiting replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules .

Comparison with Similar Compounds

  • Ethyl 6-bromoquinoline-4-carboxylate
  • Ethyl 2,4-dimethylquinoline-3-carboxylate
  • Quinoline-4-carboxylic acid

Uniqueness: Ethyl 4-bromoquinoline-8-carboxylate is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 4-bromoquinoline-8-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-3-4-8-10(13)6-7-14-11(8)9/h3-7H,2H2,1H3

InChI Key

FJLYKBSFTHCOJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C(C=CN=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.